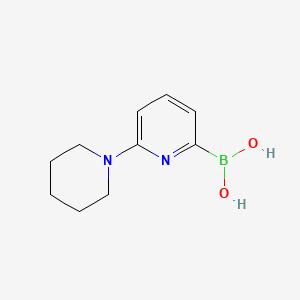

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSSGUPQPUAIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671261 | |

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315351-02-0 | |

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (6-(piperidin-1-yl)pyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (6-(piperidin-1-yl)pyridin-2-yl)boronic acid in Medicinal Chemistry

This compound is a valuable heterocyclic building block in modern drug discovery. Its unique structural features, combining a pyridine core, a piperidine moiety, and a reactive boronic acid group, make it a versatile synthon for the creation of complex molecular architectures with diverse biological activities. The pyridine ring is a common scaffold in many approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The piperidine substituent can enhance solubility, lipophilicity, and metabolic stability, while the boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, a critical transformation in the synthesis of numerous pharmaceutical agents.

The strategic importance of this compound lies in its utility as a key intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents. The boronic acid moiety can be readily transformed into various other functional groups, providing a gateway to a diverse chemical space for lead optimization in drug development programs. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence starting from a readily available dihalopyridine precursor. The overall synthetic workflow is as follows:

Figure 1: Overall synthetic workflow for this compound.

The initial step is a nucleophilic aromatic substitution (SNA r) reaction on 2,6-dibromopyridine with piperidine to selectively mono-substitute one of the bromine atoms. This is followed by a palladium-catalyzed Miyaura borylation of the resulting 2-bromo-6-(piperidin-1-yl)pyridine to introduce the boronic acid functionality.

Part 1: Synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine

Chemical Principles

The selective mono-substitution of 2,6-dibromopyridine with an amine nucleophile like piperidine is a well-established transformation. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho and para to it for nucleophilic attack. In the case of 2,6-dibromopyridine, both bromine atoms are in activated positions. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile, a high degree of mono-substitution can be achieved.

Experimental Protocol

Materials:

-

2,6-Dibromopyridine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dibromopyridine (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-6-(piperidin-1-yl)pyridine as a solid.

| Reagent | Molar Ratio | Purpose |

| 2,6-Dibromopyridine | 1.0 | Starting material |

| Piperidine | 1.1 | Nucleophile |

| Potassium Carbonate | 2.0 | Base |

| DMF | - | Solvent |

Table 1: Reagents and their roles in the synthesis of 2-bromo-6-(piperidin-1-yl)pyridine.

Part 2: Synthesis of this compound via Miyaura Borylation

Chemical Principles

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond.[1][2] The reaction typically involves an aryl or vinyl halide, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, a ligand, and a base. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the active Pd(0) species.[3] The resulting pinacol boronate ester can then be hydrolyzed to the corresponding boronic acid.

Figure 2: Simplified catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol

Materials:

-

2-Bromo-6-(piperidin-1-yl)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

Procedure:

-

In a flask, combine 2-bromo-6-(piperidin-1-yl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with dioxane.

-

Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the desired boronic acid.

-

For hydrolysis, dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water) and add aqueous HCl. Stir the mixture at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃) and extract with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude boronic acid.

| Reagent | Molar Ratio | Purpose |

| 2-Bromo-6-(piperidin-1-yl)pyridine | 1.0 | Substrate |

| Bis(pinacolato)diboron | 1.1 | Boron source |

| Potassium Acetate | 1.5 | Base |

| Pd(dppf)Cl₂ | 0.03 | Catalyst |

| 1,4-Dioxane | - | Solvent |

Table 2: Reagents and their roles in the Miyaura borylation step.

Purification and Characterization

Purification

The crude this compound can be purified by several methods. Recrystallization is a common technique for solid boronic acids. A suitable solvent system, such as a mixture of ethyl acetate and hexanes or ethanol and water, can be used. Alternatively, column chromatography on silica gel can be employed, although care must be taken as boronic acids can sometimes be sensitive to silica.

Recrystallization Protocol (General):

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol).

-

Slowly add a co-solvent in which the boronic acid is less soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The presence of the boronic acid group can sometimes lead to broad signals for the B-OH protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point: The melting point of the purified solid can serve as an indicator of its purity.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of various classes of therapeutic agents.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The boronic acid handle allows for the facile introduction of this fragment into more complex molecules targeting kinases such as p38 MAP kinase, which are implicated in inflammatory diseases and cancer.[4][5]

-

Antiviral Agents: Pyridine derivatives have shown promise as antiviral agents. The ability to functionalize the pyridine ring via the boronic acid group allows for the exploration of structure-activity relationships in the development of novel antiviral drugs.[6][7]

Conclusion

The synthesis of this compound is a robust and efficient process that provides access to a key building block for medicinal chemistry and drug discovery. The two-step sequence, involving a nucleophilic aromatic substitution followed by a Miyaura borylation, is a reliable and scalable route. This guide has provided a detailed overview of the synthetic strategy, experimental protocols, and characterization methods for this important compound, which will be of significant value to researchers and scientists in the pharmaceutical industry. The versatility of this synthon ensures its continued importance in the quest for novel and effective therapeutic agents.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.

- De Clercq, E. Antiviral drugs in current clinical use. Journal of Clinical Virology, 2004, 30 (2), 115-133.

-

Miyaura Borylation Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives. Journal of Medicinal Chemistry, 2017, 60 (8), 3296-3309.

-

Miyaura borylation. Wikipedia. (2023, October 26). Retrieved from [Link]

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 2015, 56 (33), 4845-4848.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 2011, 21 (1), 433-437.

- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 2011, 21 (1), 438-442.

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of (6-(Piperidin-1-yl)pyridin-2-yl)boronic Acid for Pharmaceutical Research and Development

Abstract

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role as a versatile coupling partner in Suzuki-Miyaura reactions to generate complex molecular architectures.[1][2][3] The precise structural confirmation of this reagent is paramount to ensure the fidelity of subsequent synthetic steps and the ultimate integrity of the target pharmaceutical compounds. This technical guide provides an in-depth, experience-driven approach to the comprehensive structural elucidation of this compound, integrating synthetic strategy with a multi-pronged analytical workflow. We will delve into the rationale behind experimental choices, from synthesis and purification to advanced spectroscopic and crystallographic analyses, offering a self-validating system for researchers and drug development professionals.

Introduction: The "2-Pyridyl Problem" and the Importance of Stability

Pyridylboronic acids are invaluable reagents, yet they are not without their challenges. The "2-pyridyl problem" is a well-documented phenomenon where boronic acids substituted at the 2-position of the pyridine ring are often unstable and susceptible to protodeboronation, a process where the C-B bond is cleaved. This instability can complicate synthesis, purification, and storage, leading to unreliable results in cross-coupling reactions.

The subject of this guide, this compound, possesses a 2-pyridylboronic acid moiety. However, the electron-donating piperidinyl group at the 6-position is anticipated to influence the electronic properties of the pyridine ring and potentially the stability of the boronic acid. A thorough structural elucidation is therefore not just a routine characterization but a critical assessment of the viability of this building block. Often, to mitigate stability issues, such boronic acids are converted to more stable boronate esters, such as pinacol esters.[4] This guide will address the characterization of the free boronic acid, which is the active species in many coupling reactions.

Synthesis and Purification: A Foundational Step

A reliable synthesis and purification protocol is the bedrock of accurate structural elucidation. The most common and effective method for the synthesis of pyridylboronic acids is through a halogen-metal exchange followed by borylation.[1]

Synthetic Pathway Rationale

The chosen synthetic route, outlined below, begins with the commercially available 2-bromo-6-(piperidin-1-yl)pyridine. This starting material is selected for its ready availability and the reactivity of the bromo-substituent in a lithium-halogen exchange.

Caption: Synthetic route for this compound.

The reaction is conducted at low temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, which, upon quenching with an aqueous acid, hydrolyzes to the desired boronic acid.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-(piperidin-1-yl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.5 eq) is added rapidly to the reaction mixture. The mixture is stirred for an additional 2 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are washed with diethyl ether.

-

Purification: The pH of the aqueous layer is adjusted to ~7 with 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether, and then dried under vacuum to yield this compound as a white to off-white solid.

Spectroscopic Characterization: A Multi-Nuclear Approach

Spectroscopic analysis provides the first line of evidence for the successful synthesis and purity of the target compound. A combination of NMR techniques (¹H, ¹³C, and ¹¹B) and mass spectrometry is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

-

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity. For this compound, we expect to see characteristic signals for the pyridine ring protons and the piperidinyl protons. The protons on the pyridine ring will likely appear as a set of coupled multiplets in the aromatic region. The piperidinyl protons will appear as broad multiplets in the aliphatic region. The two protons of the B(OH)₂ group may appear as a broad singlet, which is often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. We expect to see distinct signals for each carbon in the pyridine and piperidinyl rings. The carbon atom attached to the boron atom will have a characteristic chemical shift.

-

¹¹B NMR Spectroscopy: The Boron-Specific Probe: ¹¹B NMR is a crucial and often underutilized technique for the characterization of boronic acids.[5][6][7] Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being more abundant (80.1%) and having a smaller quadrupole moment, making it more suitable for NMR.[8][9] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.

-

Trigonal (sp²-hybridized) Boron: In free boronic acids, the boron atom is sp²-hybridized and trigonal planar. This environment typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-34 ppm.[6]

-

Tetrahedral (sp³-hybridized) Boron: If the boronic acid forms a boronate ester or is coordinated to a Lewis base, the boron atom becomes sp³-hybridized and tetrahedral. This results in a sharper signal at a higher field (further upfield), typically in the range of δ 5-15 ppm.[7][8]

-

The observation of a single broad peak around 30 ppm in the ¹¹B NMR spectrum is strong evidence for the presence of the free boronic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. However, the analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines.[10][11] This can lead to the observation of ions corresponding to the boroxine rather than the monomeric boronic acid, complicating spectral interpretation.

To overcome this, techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with electrospray ionization (ESI) are often employed.[12][13] ESI is a soft ionization technique that can often detect the protonated or deprotonated molecular ion of the monomeric boronic acid.

| Technique | Expected Observations | Rationale/Interpretation |

| ¹H NMR | Signals for pyridine and piperidine protons. Broad singlet for B(OH)₂. | Confirms the presence of the key functional groups and their relative positions. |

| ¹³C NMR | Distinct signals for all carbon atoms. | Confirms the carbon skeleton of the molecule. |

| ¹¹B NMR | Broad signal around δ 30 ppm. | Confirms the presence of a trigonal, sp²-hybridized boron atom, characteristic of a free boronic acid. |

| ESI-MS | [M+H]⁺ or [M-H]⁻ ion corresponding to the monomeric boronic acid. | Confirms the molecular weight of the target compound. |

X-ray Crystallography: The Definitive Proof of Structure

While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[14][15][16] Obtaining suitable crystals can be challenging but is the gold standard for structural elucidation.

Crystallization Protocol

Slow evaporation of a solution of the purified boronic acid in a suitable solvent system (e.g., methanol/water, ethanol/hexanes) is a common method for growing single crystals.

Interpreting the Crystal Structure

The resulting crystal structure would definitively confirm:

-

The connectivity of all atoms in the molecule.

-

The bond lengths and angles, including the C-B bond length and the geometry around the boron atom.

-

The planarity of the pyridine ring and the conformation of the piperidinyl ring.

-

Any intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which can provide insights into the solid-state stability of the compound.

Caption: A comprehensive workflow for the structural elucidation of this compound.

Conclusion: A Validated Approach to a Key Building Block

The structural elucidation of this compound is a critical step in its application as a reliable building block in pharmaceutical synthesis. By following a logical and multi-faceted analytical workflow, from a well-defined synthesis to a combination of advanced spectroscopic techniques and, ideally, single-crystal X-ray diffraction, researchers can have high confidence in the identity, purity, and stability of this important reagent. This guide provides a robust framework for such an investigation, emphasizing the "why" behind each experimental choice to ensure a self-validating and trustworthy outcome.

References

- Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

- Benchchem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide.

- ACS Publications. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- (n.d.). Exploring 3-Pyridylboronic Acid: Properties and Applications.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....

- Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.

- (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.

- NIH. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC.

- PubChem. (n.d.). 3-Pyridinylboronic acid.

- ChemicalBook. (2025). 3-Pyridylboronic acid.

- Organoboron compounds. (n.d.). 3-pyridylboric acid.

- Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester 97.

- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR.

- Matrix Scientific. (n.d.). 6-(Piperidin-1-yl)pyridin-3-ylboronic acid.

- Santa Cruz Biotechnology. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid.

- Sigma-Aldrich. (n.d.). 6-(piperidin-1-yl)pyridine-3-boronic acid.

- ChemicalBook. (2022). 6-(piperidin-1-yl)pyridin-2-ylboronic acid.

- Matrix Fine Chemicals. (n.d.). (PYRIDIN-2-YL)BORONIC ACID.

- Pharmaffiliates. (n.d.). 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID.

- NIH. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.

- SciSpace. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid.

- BLD Pharm. (n.d.). Pyridin-2-ylboronic acid hydrochloride.

- ResearchGate. (2025). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Fisher Scientific. (n.d.). CAS RN 197958-29-5.

Sources

- 1. audreyli.com [audreyli.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid (1998) | Jose Trujillo | 35 Citations [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of (6-(piperidin-1-yl)pyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of (6-(piperidin-1-yl)pyridin-2-yl)boronic acid, a heterocyclic boronic acid derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, consolidating available data to support research and development activities.

Introduction: The Significance of Pyridyl Boronic Acids

Boronic acids, particularly those incorporating heterocyclic scaffolds such as pyridine, are a cornerstone of modern organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has made them indispensable for the construction of complex biaryl structures. The nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also offers a handle for modulating solubility and for potential coordination with biological targets. The title compound, this compound, combines the versatile reactivity of the boronic acid moiety with the structural features of a substituted pyridine, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate its handling, storage, and behavior in various chemical and biological systems.

Chemical Identity and Molecular Structure

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for accurate documentation and sourcing of the compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1315351-02-0 | [1] |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [1] |

| Molecular Weight | 206.05 g/mol | [1] |

Molecular Structure:

The structure of this compound features a pyridine ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 6-position with a piperidine ring.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Due to the limited availability of published experimental data for this specific compound, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. Researchers should verify this information with their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the piperidine ring, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the pyridine protons would be indicative of the 2,6-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbon atoms of the pyridine and piperidine rings, with the carbon atom attached to the boron atom showing a characteristic chemical shift.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A single resonance is expected, with a chemical shift that can provide insights into the coordination environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Physical State and Thermal Properties

Solubility Profile

The solubility of boronic acids is highly dependent on the nature of the substituents and the solvent. The presence of the polar boronic acid group and the basic nitrogen atom in the pyridine ring suggests potential solubility in polar organic solvents. However, the nonpolar piperidine and pyridine rings may impart solubility in less polar organic solvents as well.

Expected Solubility:

-

High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Ethers (e.g., Tetrahydrofuran), chlorinated solvents (e.g., Dichloromethane), and alcohols (e.g., Methanol, Ethanol).

-

Insoluble: Nonpolar solvents such as hexanes.

Stability and Storage

Boronic acids are known to undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible upon addition of water. For long-term storage, it is recommended to keep this compound in a cool, dry, and inert atmosphere to minimize degradation.

Experimental Protocols: A Methodological Framework

The following outlines standard protocols for the characterization of boronic acids, which are directly applicable to this compound.

Determination of Melting Point

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the boronic acid are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a suitable NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the compound.

Logical Flow for Spectroscopic Analysis:

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. While specific, experimentally determined physical property data remains limited in publicly accessible literature, this guide provides a robust framework based on its chemical structure and the properties of analogous compounds. It is imperative for researchers to conduct their own analytical characterization to obtain precise data for their specific applications. The methodologies and expected properties outlined herein serve as a foundational resource for scientists and developers working with this and similar heterocyclic boronic acids.

References

Sources

A Comprehensive Technical Guide to the Discovery and Characterization of Novel Pyridinylboronic Acids

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylboronic acids represent a pivotal class of organoboron compounds, distinguished by the incorporation of a pyridine ring. This structural feature imparts unique electronic properties and reactivity, making them invaluable building blocks in modern organic synthesis and medicinal chemistry. Their role is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl structures frequently found in pharmaceutically active molecules.[1][2] This guide provides an in-depth exploration of the synthesis, purification, and characterization of novel pyridinylboronic acids, offering field-proven insights and detailed experimental protocols to empower researchers in their discovery and development endeavors.

Introduction: The Strategic Importance of the Pyridinyl Moiety

The pyridine nucleus is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents due to its ability to engage in hydrogen bonding and its unique electronic characteristics. The incorporation of a boronic acid [-B(OH)₂] group onto this heterocyclic framework creates a versatile synthetic handle for the formation of carbon-carbon and carbon-heteroatom bonds.

The nitrogen atom in the pyridine ring significantly influences the reactivity of the boronic acid. It can act as a Lewis base, potentially coordinating to metal catalysts and altering the reaction pathway. This electronic influence makes the synthesis and application of pyridinylboronic acids a nuanced field, requiring careful consideration of reaction conditions to achieve desired outcomes. Despite these challenges, their successful application has led to the development of numerous therapeutic agents, including kinase inhibitors and receptor antagonists.[3]

Synthetic Strategies for Novel Pyridinylboronic Acids

The synthesis of pyridinylboronic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1. Halogen-Metal Exchange and Borylation

This classical and often cost-effective method remains a reliable route for large-scale preparations. It typically involves the reaction of a halopyridine (bromo- or iodo-substituted) with an organolithium reagent at low temperatures, followed by quenching the resulting pyridinyllithium intermediate with a trialkyl borate.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): Essential to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

-

Trialkyl Borate (e.g., triisopropyl borate): Serves as the boron source. The choice of ester can influence the ease of hydrolysis to the final boronic acid.

-

Acidic Workup: Necessary to hydrolyze the boronate ester intermediate to the desired pyridinylboronic acid.

2.2. Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

This powerful method utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This approach offers excellent functional group tolerance and is often preferred for more complex or sensitive substrates.

Key Mechanistic Steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

-

Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center.

-

Reductive Elimination: The desired pyridinylboronate ester is released, and the palladium(0) catalyst is regenerated.

2.3. Iridium or Rhodium-Catalyzed C-H Borylation

A more recent and atom-economical approach involves the direct borylation of C-H bonds in the pyridine ring, catalyzed by iridium or rhodium complexes. This method avoids the pre-functionalization required in the previous methods, offering a more direct route to certain isomers.

Workflow for Synthetic Route Selection:

Caption: Synthetic route selection for pyridinylboronic acids.

2.4. Detailed Experimental Protocols

2.4.1. Protocol: Synthesis of 3-Pyridinylboronic Acid via Halogen-Metal Exchange

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagents: The flask is charged with 3-bromopyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stirring: The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the low temperature.

-

Warming: The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching & Workup: The reaction is quenched by the slow addition of 2 M HCl. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are then basified to pH 7-8 with NaOH and extracted with an appropriate organic solvent.

-

Isolation: The organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

2.4.2. Protocol: Synthesis of a Pyridinylboronate Ester via Miyaura Borylation

-

Setup: A Schlenk flask is charged with the halopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.

-

Solvent: Anhydrous 1,4-dioxane is added via syringe.

-

Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

Cooling & Filtration: The mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

Workup: The filtrate is concentrated, and the residue is purified by flash column chromatography.

Purification of Pyridinylboronic Acids: A Critical Step

The purification of boronic acids can be challenging due to their propensity for dehydration to form boroxines and their amphoteric nature. Several techniques can be employed, and the choice often depends on the specific properties of the compound and its impurities.

3.1. Recrystallization

For solid pyridinylboronic acids, recrystallization is often the most effective method for obtaining high-purity material.[4] The choice of solvent is critical and may require screening.

3.2. Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group.[5] The crude material can be dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., NaOH). The boronic acid will partition into the aqueous layer as its boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.

3.3. Chromatographic Methods

While standard silica gel chromatography can be problematic due to the Lewis acidic nature of silica, which can lead to product degradation or retention, modified approaches can be successful.[6][7]

-

Boric Acid-Treated Silica: Impregnating silica gel with boric acid can passivate the surface and improve the recovery of boronic esters.[6][8]

-

Reversed-Phase Chromatography (C18): This can be effective for some polar pyridinylboronic acids, but care must be taken during solvent evaporation to avoid decomposition.[7]

Purification Strategy Flowchart:

Caption: Decision workflow for purifying pyridinylboronic acids.

Comprehensive Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of novel pyridinylboronic acids. A multi-technique approach is recommended.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules.

-

¹H NMR: Provides information on the proton environment, including the number of signals, their integration, multiplicity, and chemical shifts, which helps to confirm the pyridine ring substitution pattern.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids.[9][10][11][12] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal planar (sp²) boronic acid typically resonates in the range of 28-34 ppm, while a tetrahedral (sp³) boronate species will show a significant upfield shift to around 5-9 ppm.[11] This allows for the study of interactions with diols or other Lewis bases.

Table 1: Typical NMR Chemical Shift Ranges for Pyridinylboronic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Pyridine Ring Protons | 7.0 - 9.0 |

| ¹H | B(OH)₂ Protons | 4.5 - 8.0 (broad, often exchanges) |

| ¹³C | Pyridine Ring Carbons | 120 - 155 |

| ¹¹B | B(OH)₂ (sp²) | 28 - 34 |

| ¹¹B | Boronate (sp³) | 5 - 9 |

4.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.[13][14][15][16][17] Electrospray ionization (ESI) is a common technique for these molecules. The isotopic signature of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance) provides a characteristic pattern in the mass spectrum, aiding in the identification of boron-containing fragments.

4.3. X-ray Crystallography

For crystalline pyridinylboronic acids, single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18][19][20][21][22] This technique is invaluable for understanding the three-dimensional structure and packing of these molecules.[18][19][20][21][22]

General Experimental Workflow for X-ray Crystallography: [20]

-

Synthesis & Purification: Obtain the highest purity sample possible.

-

Crystallization: Screen various solvents and techniques (e.g., slow evaporation, vapor diffusion) to grow single crystals of suitable quality.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

Applications in Drug Discovery and Development

Pyridinylboronic acids are key intermediates in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.[1]

5.1. Suzuki-Miyaura Cross-Coupling Reactions

This is the most prominent application of pyridinylboronic acids.[3][23][24][25][26][27][28][29][30] They serve as the nucleophilic partner, coupling with a wide range of organic halides and pseudohalides to form C-C bonds. The reaction is known for its mild conditions and high functional group tolerance. However, the coupling of 2-pyridylboronic acids can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[23][27] The development of specialized ligands and reaction conditions has largely overcome this limitation.

Generalized Suzuki-Miyaura Catalytic Cycle:

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

5.2. Boronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This has led to the development of several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[2][31] The unique properties of pyridinylboronic acids make them attractive candidates for the design of novel enzyme inhibitors.[32]

Conclusion and Future Outlook

Novel pyridinylboronic acids will continue to be enabling tools in organic synthesis and medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methods, particularly those involving C-H activation, and the exploration of new applications in areas such as chemical biology and materials science. The stability of these compounds remains a key challenge, and the development of stable precursors, such as MIDA boronates, represents a significant advancement in the field.[33][34] A thorough understanding of their synthesis, purification, and characterization, as outlined in this guide, is fundamental to unlocking their full potential.

References

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). National Institutes of Health.

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors | ACS Medicinal Chemistry Letters. (2019, March 27). ACS Publications. Retrieved January 15, 2026, from [Link]

-

How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT. Retrieved January 15, 2026, from [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2015). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. (2022, November 1). ACS Publications. Retrieved January 15, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 15, 2026, from [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 15, 2026, from [Link]

-

Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved January 15, 2026, from [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved January 15, 2026, from [Link]

-

Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved January 15, 2026, from [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc. Retrieved January 15, 2026, from [Link]

-

Challenging purification of organoboronic acids. (n.d.). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]

-

Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. (n.d.). DergiPark. Retrieved January 15, 2026, from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

3-Pyridinylboronic acid | C5H6BNO2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Chemical Ionization Mass Spectrometry of Selected Boron Compounds. (1972). Google Books.

-

Mass Spectrometry in Boron Chemistry. (2009, July 22). ACS Publications. Retrieved January 15, 2026, from [Link]

-

The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023, November 13). Borates Today. Retrieved January 15, 2026, from [Link]

-

(Pyridin-4-yl)boronic acid | C5H6BNO2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. academic.oup.com [academic.oup.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Chemical Ionization Mass Spectrometry of Selected Boron Compounds - Jerome Jay Solomon - Google ブックス [books.google.co.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 18. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. sci-hub.box [sci-hub.box]

- 30. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (6-(Piperidin-1-yl)pyridin-2-yl)boronic Acid: Properties, Synthesis Considerations, and Application in Suzuki-Miyaura Coupling

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We detail its core physicochemical properties, including its molecular formula and weight, and draw comparisons with its more common structural isomer, (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid. The document delves into the synthetic nuances and reactivity challenges associated with 2-substituted pyridinylboronic acids. A central focus is its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for which a detailed, field-proven experimental protocol is provided. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in the synthesis of complex molecules.

Introduction: The Role of Pyridinylboronic Acids in Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in organic chemistry, largely due to their versatile reactivity, general stability, and relatively low toxicity. Within this class, pyridinylboronic acids are particularly valuable scaffolds in drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the boronic acid handle allows for its facile incorporation into larger molecules through carbon-carbon bond-forming reactions.

The most prominent application of these compounds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forges a bond between an organoboron species and an organohalide. This reaction's tolerance of a wide range of functional groups and its reliable performance have made it a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are central to many biologically active compounds. The boronic acid functional group itself is a unique pharmacophore; its ability to form reversible covalent bonds with diols is exploited in proteasome inhibitors like Bortezomib, the first FDA-approved drug containing a boronic acid moiety.

Compound Profile: this compound and Its Isomer

The precise substitution pattern on the pyridine ring significantly influences the compound's reactivity and availability. The user-specified topic, this compound, is a specific isomer where the boronic acid group is positioned ortho to the ring nitrogen. This position presents unique synthetic and reactivity challenges compared to its meta-substituted counterpart, (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid, which is more widely documented and commercially available.

Both compounds share the same molecular formula and, consequently, the same molecular weight, but their distinct structures lead to different chemical behaviors.

Data Summary

| Property | This compound | (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid |

| Structure | ||

| CAS Number | 1315351-02-0[1] | 1002129-33-0[2] |

| Molecular Formula | C₁₀H₁₅BN₂O₂[3] | C₁₀H₁₅BN₂O₂[2][4] |

| Molecular Weight | 206.05 g/mol | 206.05 g/mol [5][4] |

| Common Derivative | Not widely available | Pinacol Ester (CAS: 852228-08-1) |

Synthetic & Reactivity Insights: The Challenge of 2-Pyridylboronates

From a synthetic chemist's perspective, the distinction between the 2-pyridyl and 3-pyridyl isomers is critical. The synthesis and use of 2-substituted pyridinylboronic acids in Suzuki-Miyaura couplings are notoriously more difficult than their 3- and 4-pyridyl counterparts.

Causality Behind the Challenge:

-

Slow Transmetalation: The proximity of the electron-rich nitrogen atom to the boronic acid group in the 2-position can lead to coordination with the palladium center during the catalytic cycle. This coordination can stabilize intermediates and slow down the crucial transmetalation step where the organic group is transferred from boron to palladium.

-

Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid with a hydrogen atom. This decomposition pathway depletes the active nucleophile and reduces reaction yield.

Due to these factors, specialized conditions, such as the use of highly active catalysts, specific bases (e.g., potassium fluoride), and rigorously anhydrous solvents, are often required to achieve successful couplings with 2-pyridyl nucleophiles.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is to serve as the nucleophilic partner in a Suzuki-Miyaura reaction, enabling the synthesis of 2,6-disubstituted pyridine derivatives.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide and forming an R¹-Pd-R² intermediate. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups, R¹ and R², couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (3.0 eq).

-

Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the phosphine ligand, XPhos (0.04 eq).

-

Expert Insight: Using a pre-catalyst (e.g., XPhos Pd G2) can improve reproducibility by avoiding the need to handle air-sensitive Pd(0) sources and ligands separately.

-

-

Solvent Addition & Degassing:

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to ensure an oxygen-free environment, preventing catalyst degradation and boronic acid homocoupling.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (Aryl Bromide).

-

Degas the resulting suspension by bubbling argon through it for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

-

Reaction Execution:

-

Seal the vessel and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction vigorously.

-

Trustworthiness: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A small aliquot can be withdrawn via syringe, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon full consumption of the limiting aryl bromide.

-

-

Work-up & Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Handling Boronic Acids: Boronic acids are typically crystalline solids and can be respiratory irritants. Handle them in a well-ventilated fume hood. Avoid inhalation of dust.

-

Palladium Catalysts & Ligands: Palladium compounds can be toxic and phosphine ligands are often air-sensitive and have unpleasant odors. Handle with care under an inert atmosphere.

-

Solvents: Anhydrous solvents like 1,4-dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable, albeit challenging, building block for accessing 2,6-disubstituted pyridine scaffolds. Its molecular formula of C₁₀H₁₅BN₂O₂ and molecular weight of 206.05 g/mol are identical to its more common 3-yl isomer, underscoring the critical importance of positional isomerism in chemical reactivity. A thorough understanding of the challenges associated with 2-pyridylboronates, particularly their propensity for protodeboronation and slow transmetalation, is essential for successful application. By employing robust, well-designed protocols utilizing highly active catalyst systems and inert atmosphere techniques, researchers can effectively leverage this reagent in the synthesis of novel compounds for drug discovery and materials science.

References

-

CASNU.COM. this compound. [Link]

-

Pharmaffiliates. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | CAS No : 1002129-33-0. [Link]

-

CASNU. this compound[1315351-02-0]. [Link]

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

An In-Depth Technical Guide

Introduction: The Strategic Importance of Heterocyclic Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a pillar of modern synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[1] Its power lies in the creation of carbon-carbon bonds, particularly for synthesizing biaryl and hetero-biaryl scaffolds which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This guide focuses on a specific, yet challenging, substrate class: 2-substituted pyridylboronic acids, exemplified by (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid. Such building blocks are invaluable for introducing the versatile pyridine motif into complex molecules. However, 2-pyridylboronic acids are notoriously challenging coupling partners due to their inherent instability and potential for catalyst inhibition.[5] They are particularly prone to a parasitic side reaction known as protodeboronation, where the crucial carbon-boron bond is cleaved prematurely.[6][7]

This document provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to designing a successful protocol. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[3][8] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[1][9]

-

Transmetalation: This is the key bond-forming step. The organic group (R²) is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[2][3][10][11]

-

Reductive Elimination: The two organic partners (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][3]

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The "2-Pyridyl Problem": Navigating Key Challenges

The successful coupling of this compound requires mitigating specific challenges inherent to 2-pyridylboron reagents.

-

Protodeboronation: This is the most significant competing reaction. 2-Pyridylboronic acids are highly susceptible to hydrolysis, where the C–B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[5][7] This process consumes the starting material and forms 2-(piperidin-1-yl)pyridine as a byproduct, directly reducing the yield of the desired coupled product. The reaction is often accelerated under the basic and aqueous conditions typical of Suzuki couplings.

Caption: Competing pathways for the 2-pyridylboronic acid starting material.

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the electron-deficient palladium center.[12] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison and slowing or halting the reaction.

-

Reagent Stability: While some 2-pyridyl boron reagents are stabilized as their corresponding boronate esters (e.g., pinacol esters), the free boronic acid can be less stable on the benchtop.[13] Proper storage and handling are essential.

A Validated Protocol: Component Selection and Methodology

This protocol is designed to maximize the rate of the desired coupling reaction while minimizing the competing protodeboronation pathway. The key is the rapid formation of the active catalytic species and the selection of conditions that favor transmetalation over decomposition.[6][14]

Rationale for Component Selection

| Component | Recommended Choice | Rationale & Justification |

| Palladium Precatalyst | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly efficient, generating the active monoligated Pd(0) species rapidly at low temperatures. This is crucial for coupling unstable boronic acids, as the productive catalytic cycle can begin before significant protodeboronation occurs.[6][14][15] |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These bulky, electron-rich monodentate phosphine ligands are superior for challenging couplings. They accelerate both oxidative addition and reductive elimination and stabilize the palladium center, preventing decomposition.[2][16][17] Their steric bulk can also disfavor pyridine nitrogen coordination. |

| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | A moderately strong, non-nucleophilic base is required. K₃PO₄ is often highly effective for heteroaryl couplings.[2] Cs₂CO₃ is more soluble in organic solvents and can accelerate transmetalation.[18] The choice can be substrate-dependent and may require screening. |

| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 to 10:1 ratio) or Toluene / H₂O | A biphasic system is common, using an organic solvent to dissolve the substrates and catalyst, and water to dissolve the inorganic base.[2] Minimizing the amount of water can help suppress protodeboronation, but some water is often necessary for the base to function effectively.[19] All solvents must be degassed. |

| Coupling Partner | Aryl or Heteroaryl Bromide/Chloride | Reactivity order is generally I > Br > OTf >> Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., Buchwald precatalyst with a highly active ligand) is essential.[17] |

| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[18] Performing the entire procedure under an inert atmosphere is mandatory to prevent catalyst oxidation and deactivation. |

Step-by-Step Experimental Protocol

This protocol provides a general starting point for the coupling of an aryl bromide. Molar equivalents and catalyst loading should be optimized for specific substrates.

Caption: High-level experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

-

Phosphine Ligand (e.g., SPhos, 2-4 mol % relative to Pd)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Degassed Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

-

Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium precatalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The final solvent ratio should be between 5:1 and 10:1 (organic:water).

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously for the required time (2-24 hours).

-

Reaction Monitoring: Monitor the consumption of the limiting reagent (aryl halide) by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.[20]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |